2-Aminoethyl benzenesulfonate

Description

Structural Context and Nomenclatural Considerations within Aminosulfonic Acid Derivatives

Aminosulfonic acids are a class of organic compounds that contain both an amino group (-NH₂) and a sulfonic acid (-SO₃H) functional group. The simplest member of this family is aminosulfonic acid, also known as sulfamic acid (H₃NSO₃), which can be seen as an intermediate compound between sulfuric acid (H₂SO₄) and sulfamide (B24259) (H₄N₂SO₂) atamanchemicals.comatamanchemicals.com.

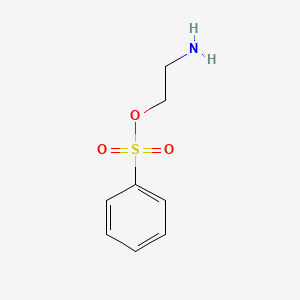

The structure of 2-Aminoethyl benzenesulfonate (B1194179) consists of a central benzene (B151609) ring. A sulfonic acid group is directly attached to the ring, making it a benzenesulfonic acid. Additionally, an ethyl group (-CH₂CH₂-) bearing an amino group (-NH₂) is attached to the ring. The specific point of attachment for these groups determines the compound's isomer. The para-substituted isomer, 4-(2-Aminoethyl)benzenesulfonic acid, is the most well-documented nih.gov. The presence of the strongly acidic sulfonic acid group and the basic amino group makes the molecule zwitterionic under certain pH conditions ontosight.airesearchgate.net.

The precise nomenclature is crucial for distinguishing 2-Aminoethyl benzenesulfonate from structurally related but chemically distinct compounds. For instance, N-(2-aminoethyl)benzenesulfonamide has a sulfonamide linkage (R-SO₂-NR'R'') where the sulfur atom is bonded to nitrogen, unlike the direct carbon-sulfur bond of the sulfonic acid group in this compound nih.gov. Another related compound is o-((2-Aminoethyl)dithio)benzenesulfonic acid, which features a dithio (-S-S-) bridge connecting the aminoethyl group to the benzene ring, a significant structural deviation ontosight.ai.

Historical Trajectory and Emerging Research Frontiers in Aminoethylated Benzenesulfonates

The direct historical development of this compound is not extensively documented. However, its history is intrinsically linked to the synthesis of its chemical precursors and related sulfonamides. Research dating back to 1940 describes a multi-step synthesis for 4-(2-Aminoethyl)benzenesulfonamide (B156865), a closely related compound chemicalbook.com. This process typically involves the acetylation of β-phenethylamine, followed by chlorosulfonation, and then amination chemicalbook.comscribd.com. The resulting sulfonamide can then be hydrolyzed to yield 4-(2-Aminoethyl)benzenesulfonic acid.

More recent synthetic routes can also produce this compound. For example, the acidic hydrolysis of 4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid is reported to yield 4-(2-aminoethyl)benzenesulfonic acid .

Emerging research primarily positions 4-(2-Aminoethyl)benzenesulfonic acid as a significant hydrolysis product of the protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) (AEBSF). news-medical.net Protease inhibitors like AEBSF are vital for preventing protein degradation during the production of biotherapeutics, such as monoclonal antibodies. Since residual inhibitor is considered a contaminant, highly sensitive analytical methods, like reversed-phase liquid chromatography with UV detection (RPLC-UV), have been developed to quantify both AEBSF and its hydrolysis product, 4-(2-Aminoethyl)benzenesulfonic acid, ensuring the purity and quality of the final pharmaceutical product. news-medical.net This highlights a modern research frontier focused on its role in analytical chemistry and pharmaceutical quality control. news-medical.net

The broader field of aminoethylation, the process of adding an aminoethyl group to a molecule, has also seen significant advancement. researchgate.net For example, aminoethylated acrylic polymers are now produced for use as primers and adhesives, valued for their excellent adhesion to various materials due to the presence of primary amino groups. shokubai.co.jp

Broader Significance and Interdisciplinary Relevance in Chemical and Biological Sciences

The interdisciplinary relevance of this compound stems from its unique bifunctional structure, which makes it and its derivatives valuable in both chemical and biological sciences.

In the chemical sciences , the compound serves as a versatile building block. The presence of both an acidic sulfonic acid group and a basic amino group allows it to participate in a variety of chemical reactions ontosight.ai. Its structure is relevant to the vast field of surfactants, where linear alkylbenzene sulfonates (LAS) are a cornerstone google.com. Furthermore, its role as a stable, quantifiable degradation product of AEBSF makes it an important analytical standard in the quality control of biopharmaceutical manufacturing news-medical.net.

In the biological sciences , the significance of this compound is largely tied to its relationship with bioactive molecules. Its most prominent role is as the inactive byproduct of the widely used serine protease inhibitor AEBSF news-medical.net. The study of aminosulfonic acids and their derivatives is an active area of research for designing peptidomimetics and discovering new drugs, as the sulfonamide motif is stable under physiological conditions and present in many therapeutic agents. researchgate.net While direct, significant biological activity has not been a major focus for this compound itself, related structures are of high interest. For example, a derivative, 4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid, has been investigated for potential anticancer and antimicrobial properties . This suggests that the core this compound scaffold is a relevant structure in medicinal chemistry and drug development. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVHEUSANQHYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680554 | |

| Record name | 2-Aminoethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771582-62-8 | |

| Record name | Ethanol, 2-amino-, 1-benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771582-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Approaches for the Synthesis of 4-(2-Aminoethyl)benzenesulfonamide (B156865)

The compound 4-(2-Aminoethyl)benzenesulfonamide serves as a key intermediate in the production of various pharmaceuticals, particularly sulfonylurea hypoglycemic drugs. Its synthesis has been a subject of research to optimize cost-effectiveness and product purity.

The predominant synthetic pathway for 4-(2-aminoethyl)benzenesulfonamide begins with β-phenethylamine as the starting material. This classical route involves a sequence of four main chemical transformations:

Acetylation: The primary amine of β-phenethylamine is first protected, typically by reacting it with an acetylating agent like acetic anhydride. This step prevents the amine from reacting in the subsequent chlorosulfonation stage.

Chlorosulfonation: The acetylated intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl) at the para position of the benzene (B151609) ring. This yields 4-[2-(acetylamino)ethyl]benzene sulfonyl chloride.

Amination: The resulting sulfonyl chloride is then converted to a sulfonamide (-SO₂NH₂) through a reaction with ammonia (B1221849) (ammonolysis).

Hydrolysis: The final step involves the removal of the acetyl protecting group from the amine, typically via acid hydrolysis, to yield the target compound, 4-(2-aminoethyl)benzenesulfonamide.

An early documentation of a similar multi-step synthesis was reported by Miller et al. in 1940, which involved chlorosulfuric acid, aqueous ammonia, and aqueous hydrochloric acid. cosoonchem.com

Significant efforts have been made to optimize the classical synthesis to enhance yield, reduce costs, and minimize waste. Contemporary methods focus on refining the conditions of each step.

In the chlorosulfonation step, modern protocols aim to reduce the amount of chlorosulfonic acid used, which lowers costs and reduces the production of acidic waste. For instance, the weight ratio of the acetylated intermediate to chlorosulfonic acid can be controlled within a range of 1:1.42 to 1:3.6. The reaction temperature is carefully managed, keeping it below 50°C during the addition of the reactant and then maintaining it at 60-70°C for 2 to 4 hours to ensure the reaction goes to completion.

For the amination reaction, various organic solvents can be employed, including chloroform, dichloromethane, and dichloroethane. The reaction temperature is typically kept below 50°C during the addition of ammonia and then held at approximately 25°C for 3 to 6 hours.

Table 1: Optimized Synthesis Steps for 4-(2-Aminoethyl)benzenesulfonamide

| Step | Reaction | Key Reagents | Optimized Conditions |

|---|---|---|---|

| 1 | Acetylation | β-phenethylamine, Acetic Anhydride | Protection of the amino group. |

| 2 | Chlorosulfonation | N-Acetyl-2-phenylethylamine, Chlorosulfonic Acid | Reactant-to-acid ratio of ~1:1.4-3.6; Temp: <50°C then 60-70°C. |

| 3 | Amination | 4-[2-(acetylamino)ethyl]benzene sulfonyl chloride, Ammonia | Solvent: Chloroform or Dichloromethane; Temp: <50°C then ~25°C. |

| 4 | Hydrolysis & Purification | N-(p-Sulfamoylphenethyl)acetamide, Acid (e.g., HCl) | Acid hydrolysis followed by pH adjustment and recrystallization. |

Preparation of Functionalized Aminoethyl Benzenesulfonate (B1194179) Analogues

The 4-(2-aminoethyl)benzene sulfonyl structure is a versatile scaffold for creating a variety of functionalized analogues with diverse chemical properties and biological activities.

The primary amino group of 4-(2-aminoethyl)benzenesulfonamide is a key site for derivatization. One common method is the formation of Schiff bases (imines) through condensation with various aldehydes. This reaction is typically performed by refluxing the sulfonamide with a corresponding aldehyde (e.g., benzaldehyde, 2-pyridinecarboxaldehyde) in an ethanol (B145695) solution for several hours. chemicalbook.com The resulting Schiff base derivatives often precipitate from the solution and can be isolated by filtration. chemicalbook.com

These imine compounds can be further modified. For example, reduction of the imine double bond, commonly achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the corresponding secondary amine derivatives. google.com

Table 2: Examples of Aldehydes for Schiff Base Derivatization

| Aldehyde Reactant | Resulting Derivative Class |

|---|---|

| Benzaldehyde | N-Benzylidene derivative |

| 2-Pyridinecarboxaldehyde | N-(Pyridin-2-ylmethylene) derivative |

| 2-Quinolinecarboxaldehyde | N-(Quinolin-2-ylmethylene) derivative |

| 8-Hydroxy-2-quinolinecarboxaldehyde | N-((8-Hydroxyquinolin-2-yl)methylene) derivative |

| 4-Imidazolecarboxaldehyde | N-((1H-Imidazol-5-yl)methylene) derivative |

4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride, commonly known as AEBSF, is a widely used irreversible serine protease inhibitor. wikipedia.orgnih.gov It is valued as a less toxic and more water-soluble alternative to other inhibitors like PMSF. bio-world.com

The synthesis of AEBSF follows a pathway similar to that of the corresponding sulfonamide. It begins with the same 4-[2-(acetylamino)ethyl]benzene sulfonyl chloride intermediate. However, instead of undergoing ammonolysis, the sulfonyl chloride is reacted with a fluoride source to generate the sulfonyl fluoride (-SO₂F) group. The final step is the deprotection of the amino group via hydrolysis to yield the hydrochloride salt of AEBSF.

Table 3: Properties of 4-(2-Aminoethyl)benzenesulfonyl Fluoride HCl (AEBSF)

| Property | Value |

|---|---|

| CAS Number | 30827-99-7 mpbio.com |

| Molecular Formula | C₈H₁₀FNO₂S · HCl mpbio.com |

| Molecular Weight | 239.69 g/mol |

| Appearance | White powder bio-world.com |

| Melting Point | 175 - 183°C bio-world.com |

| Solubility in Water | High (e.g., 200 mg/mL) wikipedia.orgsigmaaldrich.com |

The broader family of benzene sulfonic acids includes various structurally related derivatives, some of which are synthesized for industrial applications or appear as impurities in pharmaceutical manufacturing.

Dodecylbenzenesulfonic Acid (DBSA): DBSA is a high-volume industrial surfactant, not a direct derivative of the aminoethyl compound, but a key example of a related benzene sulfonic acid. Its synthesis involves the sulfonation of dodecylbenzene. chemicalbook.com This electrophilic substitution reaction can be carried out using several sulfonating agents, each with different reaction characteristics. alfa-chemistry.com The most common methods use sulfur trioxide (SO₃), oleum (B3057394) (fuming sulfuric acid), or concentrated sulfuric acid. chemicalbook.comresearchgate.net The reaction with SO₃ is rapid and produces a high-purity product, while the use of sulfuric acid is a slower process that can be complicated by side reactions. alfa-chemistry.comresearchgate.net

Dobutamine-Related Impurities: Dobutamine is a pharmaceutical agent that shares a substituted phenylethylamine core structure. daicelpharmastandards.com During the synthesis of dobutamine, or as degradation products, structurally related impurities containing a benzenesulfonic acid moiety can be formed. daicelpharmastandards.compharmaffiliates.com These compounds are not synthesized from 2-aminoethyl benzenesulfonate but are relevant examples of related derivatives encountered in pharmaceutical chemistry. Their presence is monitored to ensure the purity and safety of the final drug product. daicelpharmastandards.com

Table 4: Examples of Dobutamine-Related Benzenesulfonic Acid Impurities

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2,3-Dihydroxy-6-(2-((4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl)benzenesulfonic Acid | C₁₈H₂₃NO₆S | 381.44 |

| 2,3-Dihydroxy-5-(2-((4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl)benzenesulfonic Acid | C₁₈H₂₃NO₆S | 381.44 |

| 4,5-Dihydroxy-2-(2-((4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl)benzenesulfonic Acid | C₁₈H₂₃NO₆S | 381.44 |

Chemical Transformations and Reactivity Studies

The chemical reactivity of this compound is characterized by the distinct functionalities of its primary amine and the sulfonate group attached to the benzene ring. These reactive centers allow for a variety of chemical transformations, which are crucial for its application in different chemical syntheses.

The sulfonate group in this compound is generally stable under neutral conditions. However, under certain conditions, such as in the presence of strong acids or bases at elevated temperatures, hydrolysis can occur. Kinetic studies on related compounds, such as 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), provide insight into the hydrolytic stability of such molecules. AEBSF hydrolyzes to form 4-(2-aminoethyl)benzenesulfonic acid, a compound structurally similar to the subject of this article.

| Compound | Condition | Half-life (t½) | Rate Constant (k) |

|---|---|---|---|

| AEBSF | pH 7.0, 37°C | ~6 hours | Data not specified |

| Aryl Benzenesulfonates | Alkaline conditions | Not applicable | Dependent on substituents and hydroxide (B78521) concentration |

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of its derivatization, providing a versatile route to a wide range of substituted compounds. The reaction typically proceeds by refluxing the amine with the corresponding carbonyl compound in a suitable solvent, such as ethanol.

These Schiff bases can be subsequently reduced to form stable secondary amines. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄). The reduction of the imine C=N double bond is generally chemoselective, leaving other functional groups, including the sulfonate moiety, intact. This two-step process, known as reductive amination, is a powerful method for the synthesis of N-substituted this compound derivatives. The yields for both the Schiff base formation and the subsequent reduction are often high, making this a synthetically useful pathway.

| Reactant 1 | Reactant 2 (Aldehyde) | Product (Schiff Base) | Reaction Conditions | Yield (%) | Reduced Product (Secondary Amine) | Reduction Conditions | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-(2-aminoethyl)benzenesulfonamide | Benzaldehyde | (E)-4-(2-((benzylidene)amino)ethyl)benzenesulfonamide | Ethanol, reflux, 4h | 73 | 4-(2-(benzylamino)ethyl)benzenesulfonamide | NaBH₄ | Not specified |

| 4-(2-aminoethyl)benzenesulfonamide | 2-Pyridinecarboxaldehyde | (E)-4-(2-((pyridin-2-ylmethylene)amino)ethyl)benzenesulfonamide | Ethanol, reflux, 4h | Not specified | 4-(2-((pyridin-2-ylmethyl)amino)ethyl)benzenesulfonamide | NaBH₄ | Not specified |

| 4-(2-aminoethyl)benzenesulfonamide | 2-Quinolinecarboxaldehyde | (E)-4-(2-((quinolin-2-ylmethylene)amino)ethyl)benzenesulfonamide | Ethanol, reflux, 4h | Not specified | 4-(2-((quinolin-2-ylmethyl)amino)ethyl)benzenesulfonamide | NaBH₄ | Not specified |

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The sulfonate group (-SO₃H) is a deactivating and meta-directing group. This means that electrophilic substitution will occur at a slower rate compared to benzene and will primarily direct incoming electrophiles to the meta position. A key reaction of aryl sulfonic acids is desulfonation, which is the reverse of sulfonation and can occur when the compound is heated in dilute aqueous acid. This reversibility allows the sulfonate group to be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring.

The sulfonate moiety is generally resistant to mild oxidation and reduction. However, under more forceful conditions, redox reactions can occur. For instance, the reduction of aryl sulfonates to the corresponding arenes can be achieved using palladium-catalyzed reactions. The direct reduction of a sulfonic acid to a thiol has also been reported using a rhodium carbonyl catalyst under high pressure and temperature. The oxidation of the sulfur atom in the sulfonate group is less common as it is already in a high oxidation state (+6). However, the benzylic position of the ethylamino side chain could potentially be oxidized under specific conditions.

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Electrophilic Aromatic Substitution (Sulfonation) | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Disubstituted benzenesulfonic acid (meta-isomer) | Heating |

| Desulfonation | Dilute aqueous acid | 2-Aminoethylbenzene | Heating |

| Reduction of Aryl Sulfonate | Pd catalyst, formate (B1220265) salt | Arene | Varies with catalyst and substrate |

| Reduction to Thiol | Rhodium carbonyl catalyst, CO | Thiophenol derivative | High temperature and pressure |

This compound possesses two potential coordination sites for metal ions: the lone pair of electrons on the nitrogen atom of the primary amine and the oxygen atoms of the sulfonate group. This makes it a potential chelating ligand. The amino group is a well-known coordinating group for a variety of transition metal ions, forming stable complexes. The sulfonate group can also coordinate to metal ions, although its coordination ability is generally weaker than that of the amino group and is influenced by the nature of the metal ion and the solvent.

The coordination can be monodentate, through either the nitrogen or an oxygen atom, or bidentate, involving both the amino and sulfonate groups to form a chelate ring. The formation of stable chelate complexes is often favored due to the chelate effect. The stability of these metal complexes can be quantified by their stability constants (log K). While specific stability constants for this compound complexes are not widely reported, data for related amino acids and sulfonated ligands can provide an indication of its coordinating ability with various metal ions. The Irving-Williams series, for example, predicts the relative stabilities of complexes with divalent first-row transition metals.

| Metal Ion | Ligand Type | Coordination Site(s) | log K (Stability Constant) Range for Analogous Ligands |

|---|---|---|---|

| Cu(II) | Amino acids | N, O | ~8-10 (for 1:1 complexes) |

| Ni(II) | Amino acids | N, O | ~5-7 (for 1:1 complexes) |

| Zn(II) | Amino acids | N, O | ~4-6 (for 1:1 complexes) |

| Co(II) | Amino acids | N, O | ~4-5 (for 1:1 complexes) |

| Uranyl (UO₂²⁺) | Sulfonates | O | Variable, can form polymeric structures |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy reveal distinct features of a compound's molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Predicted NMR data for 2-Aminoethyl benzenesulfonate (B1194179) provides expected chemical shifts for its unique proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic and ethyl groups. The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.5 and 8.0 ppm. The two methylene (-CH₂-) groups of the aminoethyl moiety would present as two separate triplets due to spin-spin coupling with each other. The methylene group attached to the sulfonate oxygen (-O-CH₂-) would be deshielded and is predicted to resonate around 4.0-4.5 ppm, while the methylene group adjacent to the amine (-CH₂-NH₂) would likely appear further upfield, around 3.0-3.5 ppm. The amine (-NH₂) protons would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. libretexts.org The aromatic carbons are expected to produce signals in the 125-150 ppm range. libretexts.org Similar to proton NMR, the ethyl carbons would be distinct. The carbon atom bonded to the sulfonate oxygen (-O-C H₂-) is expected to have a chemical shift in the range of 60-70 ppm. The carbon adjacent to the primary amine (-C H₂-NH₂) is predicted to appear in the 37-45 ppm region. libretexts.org

Predicted ¹H NMR Data for 2-Aminoethyl benzenesulfonate

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.5 - 8.0 | Multiplet |

| Methylene (-O-CH₂-) | 4.0 - 4.5 | Triplet |

| Methylene (-CH₂-NH₂) | 3.0 - 3.5 | Triplet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-S) | 140 - 150 |

| Aromatic (C-H) | 125 - 135 |

| Methylene (-O-CH₂-) | 60 - 70 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. wikipedia.org High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₈H₁₁NO₃S), the exact mass of the molecular ion [M]⁺ would be determined. Upon ionization, the molecule undergoes fragmentation, breaking at its weakest bonds. A common fragmentation pathway for benzenesulfonate derivatives is the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. aaqr.orgnih.gov Other likely fragmentations include cleavage of the ethyl group, leading to characteristic daughter ions that can be analyzed to confirm the molecular structure.

Predicted Key Fragmentation Patterns for this compound

| Fragment Ion | Description |

|---|---|

| [M - SO₂]⁺ | Loss of sulfur dioxide from the molecular ion. |

| [C₆H₅]⁺ | Phenyl cation resulting from cleavage of the C-S bond. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

The IR spectrum of this compound is expected to show several characteristic absorption bands. The sulfonate group is distinguished by strong, asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. The primary amine (-NH₂) group would exhibit N-H stretching vibrations as one or two bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org The C-O single bond stretch would also be present, likely in the 1000-1300 cm⁻¹ range. orgchemboulder.com

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Sulfonate (S=O) | Asymmetric Stretch | 1300 - 1400 | Strong |

| Sulfonate (S=O) | Symmetric Stretch | 1150 - 1200 | Strong |

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, crystallographic analysis provides the definitive three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is a powerful technique that determines the precise spatial arrangement of atoms within a crystal. creative-biostructure.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its crystal system, unit cell dimensions, and the exact coordinates of each atom. carleton.edu This analysis provides unambiguous data on bond lengths, bond angles, and torsion angles. creative-biostructure.com Furthermore, it reveals intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the packing of molecules in the crystal lattice. rsc.org

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful complement to experimental techniques, providing theoretical insights into molecular properties and behavior. Methods like Density Functional Theory (DFT) can be used to model the structure of this compound. nih.gov

Theoretical investigations would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated. For instance, vibrational frequencies can be computed and compared with experimental IR and Raman spectra to aid in the assignment of absorption bands. nih.gov NMR chemical shifts can also be predicted to support the interpretation of experimental spectra. Furthermore, computational studies can provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity. Such theoretical studies on related sulfonate esters have been performed to understand reaction mechanisms and stability. rsc.orgacs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of molecules. By calculating the electron density, DFT can predict a variety of properties, including molecular orbitals and reactivity indices. For benzenesulfonamide (B165840) derivatives, computational studies are often performed using methods like B3LYP with a 6-31G(d,p) basis set to obtain optimized geometries and electronic properties chemijournal.com.

Electronic Structure Insights:

A key aspect of understanding a molecule's behavior is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity mkjc.inresearchgate.net.

In computational studies of benzenesulfonamide derivatives, the HOMO is often localized on the benzene ring and the sulfonamide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed across the molecule, highlighting potential sites for nucleophilic attack chemijournal.com. The Molecular Electrostatic Potential (MEP) map further visualizes the charge distribution, with negative potential regions (typically around the oxygen atoms of the sulfonyl group) indicating electrophilic sites and positive potential regions (around hydrogen atoms) suggesting nucleophilic sites chemijournal.commkjc.in.

Reactivity Descriptors:

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species.

| Reactivity Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The tendency of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |

This table provides the formulas and significance of key reactivity descriptors that can be derived from DFT calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. Conformational analysis, a key component of molecular modeling, focuses on identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities nih.govijpsr.com. This is particularly important for flexible molecules like this compound, which possesses several rotatable single bonds.

The conformational landscape of a molecule is explored by systematically rotating its flexible bonds and calculating the potential energy of each resulting conformation. The most stable conformers correspond to the minima on the potential energy surface. These low-energy conformations are the most likely to be populated at room temperature and are often the biologically active forms of a molecule ijpsr.com.

In a computational study of triazinyl-substituted benzenesulfonamide conjugates, a Monte-Carlo algorithm with a molecular mechanics force field (MMFFaq) was employed to generate and evaluate thousands of conformers to establish the equilibrium conformation nih.gov. This approach allows for a comprehensive exploration of the conformational space to identify the global energy minimum.

The following table illustrates hypothetical stable conformers of this compound, characterized by their key dihedral angles and relative energies. Such data would typically be obtained from detailed conformational analysis studies.

| Conformer | Dihedral Angle 1 (Cα-Cβ-N-S) | Dihedral Angle 2 (C-S-N-Cβ) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (anti) | ~60° (gauche) | 0.00 |

| 2 | ~60° (gauche) | ~180° (anti) | 1.25 |

| 3 | ~-60° (gauche) | ~60° (gauche) | 2.50 |

This interactive table presents a hypothetical conformational analysis of this compound, showcasing how relative energies of different conformers can be tabulated based on their defining dihedral angles.

Biological and Biomedical Research Applications

Enzyme Inhibition and Modulatory Activities

Derivatives of 2-aminoethyl benzenesulfonate (B1194179) are notable for their ability to interact with and inhibit various enzymes, making them valuable tools for studying enzyme function and for potential therapeutic development.

4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF) is a widely recognized, water-soluble, and irreversible inhibitor of serine proteases. wikipedia.orgchromnet.net Its mechanism of action is analogous to other sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF). wikipedia.org AEBSF acts as a sulfonylating agent, targeting the active site of serine proteases. wikipedia.orgchromnet.net The key step in its inhibitory action is the covalent modification of the hydroxyl group of the catalytically active serine residue within the enzyme's active site. wikipedia.org This reaction forms a stable sulfonyl-enzyme derivative, rendering the enzyme inactive. wikipedia.orgchromnet.net

This irreversible inhibition effectively blocks the proteolytic activity of a broad spectrum of serine proteases. apexbt.com AEBSF has been demonstrated to inhibit enzymes such as chymotrypsin, trypsin, plasmin, kallikrein, and thrombin. wikipedia.orgapexbt.commedchemexpress.com Due to its stability in aqueous solutions at acidic pH and its lower toxicity compared to compounds like PMSF, AEBSF is a preferred reagent in many biochemical and cell biology applications to prevent protein degradation by serine proteases during experimental procedures. wikipedia.orgchromnet.netgendepot.com

Table 1: Serine Proteases Inhibited by AEBSF

| Enzyme | Classification | Biological Role | Reference |

|---|---|---|---|

| Chymotrypsin | Serine Protease | Digestion | wikipedia.orgapexbt.com |

| Trypsin | Serine Protease | Digestion | wikipedia.orgapexbt.com |

| Plasmin | Serine Protease | Fibrinolysis | wikipedia.orgapexbt.com |

| Kallikrein | Serine Protease | Inflammation, Blood Pressure Regulation | wikipedia.orgapexbt.com |

| Thrombin | Serine Protease | Blood Coagulation | wikipedia.orgapexbt.com |

The sulfonamide group is a critical pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.comnih.gov Sulfonamide derivatives function as potent inhibitors by coordinating to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govacs.org This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity, thereby blocking the enzyme's function. mdpi.commdpi.com

The affinity and selectivity of sulfonamide inhibitors for different carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are influenced by the chemical nature of the "tail" attached to the benzenesulfonamide (B165840) scaffold. nih.govmdpi.com Variations in these tail groups can lead to different interactions with amino acid residues lining the active site cavity, which differ among the various isoforms. nih.govnih.gov For example, interactions with residues at positions 92 and 131 in the active site can dictate the binding affinity and isoform specificity. nih.gov This principle is exploited in drug design to develop isoform-selective inhibitors for targeting specific CAs implicated in diseases like glaucoma and cancer. nih.govnih.gov

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Select Sulfonamide Derivatives

| Compound Type | Target Isoform(s) | Inhibition Mechanism | Key Structural Feature | Reference |

|---|---|---|---|---|

| Benzenesulfonamides | hCA I, II, IX, XII | Zinc ion binding in the active site | Unsubstituted sulfonamide group | nih.govacs.org |

| Triazinyl-substituted benzenesulfonamides | hCA XII | Zinc ion binding | Amino acid side chains on triazine ring | nih.gov |

| Ureidoethylaminobenzyl-tailed benzenesulfonamides | hCA II | Zinc ion binding | Substituted benzylaminoethylureido tail | mdpi.com |

Beyond its role as a serine protease inhibitor, AEBSF has been identified as an inhibitor of the NADPH oxidase (NOX) complex. nih.govnih.gov This enzyme complex is responsible for generating superoxide (B77818) radicals, a key component of the oxidative burst in phagocytic cells. nih.gov AEBSF's inhibitory action on NADPH oxidase is not due to scavenging of oxygen radicals or interference with the electron flow. nih.govresearchgate.net Instead, it acts at the activation step of the enzyme complex. nih.gov

Research indicates that AEBSF prevents the proper assembly of the multi-component NADPH oxidase. nih.govresearchgate.net It is believed to interfere with the binding of the cytosolic components, p47phox and p67phox, to the membrane-associated flavocytochrome b559. nih.gov This action appears to result from a direct effect on cytochrome b559. nih.gov This inhibitory property on NADPH oxidase is specific to AEBSF and is not a general feature of other serine protease inhibitors. nih.govresearchgate.net This dual inhibitory capacity makes AEBSF a unique tool for studying pathways involving both proteolysis and oxidative stress. nih.govresearchgate.net

Antiviral Efficacy Studies (Focus on Sulfonamide Schiff Bases)

The structural versatility of the sulfonamide scaffold allows for the synthesis of derivatives with a broad range of biological activities, including antiviral properties. ajchem-b.comijpsjournal.com Schiff bases derived from 4-(2-aminoethyl)benzenesulfonamide (B156865) have been synthesized and evaluated for their potential to combat arboviruses. scielo.br

In one study, a series of Schiff bases were created by condensing 4-(2-aminoethyl)benzenesulfonamide with various aldehydes. scielo.br These compounds were then tested for their activity against Chikungunya virus (CHIKV) and Zika virus (ZIKV). One derivative, which incorporated an 8-hydroxyquinoline (B1678124) moiety, demonstrated activity against CHIKV. scielo.br Another compound, featuring a 4-imidazole scaffold, showed modest activity against ZIKV. scielo.br These findings suggest that combining the sulfonamide structure with other chemotypes through a Schiff base linkage can yield compounds with specific antiviral activities, highlighting the potential for developing new agents against arboviral diseases. scielo.br

Anticancer Activity Screening and Cytotoxicity Profiling (e.g., NCI Library Compounds)

Benzenesulfonate and benzenesulfonamide derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov A study on novel quinazoline-based benzenesulfonates revealed significant antiproliferative activity against a panel of cancer cell lines, including leukemia, colon cancer, pancreatic cancer, and glioblastoma. nih.gov Some of these compounds exhibited submicromolar IC₅₀ values, indicating high potency. nih.gov For instance, one derivative showed an IC₅₀ value of 0.078 µM against the K562 leukemia cell line. nih.gov The mechanism of action for these compounds was linked to the induction of G2/M cell cycle arrest, apoptosis, and autophagy. nih.gov

Similarly, various benzenesulfonamide analogs have been synthesized and evaluated for their cytotoxic effects. nih.govtuni.fi In one such study, a derivative, AL106, was identified as a potential anti-glioblastoma agent with an IC₅₀ value of 58.6 µM in U87 cells. nih.govtuni.fi Notably, this compound showed less toxicity towards non-cancerous cells compared to the conventional chemotherapeutic agent, cisplatin. nih.govtuni.fi The anticancer activity of these benzenesulfonamide analogs was associated with the inhibition of the Tropomyosin receptor kinase A (TrkA). nih.govtuni.fi

Table 3: Cytotoxicity of Benzenesulfonate/Benzenesulfonamide Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Quinazoline Benzenesulfonate (BS3) | K562 (Leukemia) | 0.078 | G2/M arrest, apoptosis, autophagy | nih.gov |

| Quinazoline Benzenesulfonate (BS1) | K562 (Leukemia) | 0.172 | G2/M arrest, apoptosis, autophagy | nih.gov |

| Benzenesulfonamide (AL106) | U87 (Glioblastoma) | 58.6 | TrkA Inhibition | nih.govtuni.fi |

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide group is a privileged scaffold in medicinal chemistry and drug discovery, forming the basis for a wide array of therapeutic agents. nih.govnih.govwikipedia.org Its presence in drugs is extensive, with applications ranging from antimicrobial and antiviral agents to anticancer, anti-inflammatory, and diuretic medications. ajchem-b.comnih.govwikipedia.org The benzenesulfonate and benzenesulfonamide structures provide a versatile platform for the design and synthesis of new therapeutic candidates. nih.govnih.gov

The chemical properties of the sulfonamide group allow for facile derivatization, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. citedrive.com This "tail approach" is a common strategy, particularly in the development of enzyme inhibitors, where modifications to the scaffold can enhance potency and selectivity for the target enzyme. nih.gov The continued exploration of benzenesulfonate and its derivatives in medicinal chemistry is driven by the proven success of sulfonamide-containing drugs and the potential to discover novel compounds with improved therapeutic profiles. nih.govcitedrive.com The ease of synthesis and the wide range of biological activities make this scaffold a cornerstone in the development of new medicines. ajchem-b.comnih.gov

Development of Pharmacologically Active Scaffolds

While research into 2-aminoethyl benzenesulfonate as a foundational scaffold for a wide range of pharmacologically active molecules is ongoing, its core structure presents key features for drug design. The presence of a primary amine and a benzenesulfonate group offers opportunities for various chemical modifications, allowing for the synthesis of diverse compound libraries. These libraries can then be screened for potential therapeutic activities across different disease models. The inherent properties of the benzene (B151609) ring, combined with the reactivity of the amino and sulfonate groups, make it an attractive starting point for medicinal chemists aiming to develop novel therapeutic agents.

Role as Key Pharmaceutical Intermediates (e.g., for Hypoglycemic Drugs)

A significant application of a closely related compound, 4-(2-aminoethyl)benzsulfamide, is its role as a key intermediate in the synthesis of several sulfonylurea hypoglycemic drugs. google.com These oral antidiabetic medications are crucial in the management of type 2 diabetes mellitus. google.comnih.gov The 4-(2-aminoethyl)benzsulfamide structure serves as a critical building block for drugs such as:

Glipizide

Glimepiride

Gliquidone

Glibenclamide google.com

The synthesis of these widely used medications highlights the industrial and therapeutic importance of the 4-(2-aminoethyl)benzenesulfonamide backbone, demonstrating its established role in the production of essential medicines. google.com

Analogues with Specific Receptor Affinities (e.g., Glibenclamide Analogues)

The structural framework of this compound is integral to the structure of Glibenclamide, a second-generation sulfonylurea drug. nih.govscribd.com Glibenclamide functions by stimulating insulin (B600854) secretion from pancreatic beta cells through its interaction with the sulfonylurea receptor (SUR). nih.gov The 2-(acylamino)ethylbenzenesulfonyl moiety is a common feature in this class of drugs. Research in this area focuses on synthesizing analogues of Glibenclamide by modifying the acyl and amine substituents to explore and enhance their affinity and specificity for the SUR receptor. The goal of these structural modifications is to develop new hypoglycemic agents with improved efficacy and pharmacokinetic profiles.

Contributions to Biopharmaceutical Production and Quality Control

The derivative 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) plays a critical role in the manufacturing and quality control of biopharmaceuticals, particularly protein-based therapeutics like monoclonal antibodies. news-medical.netnih.gov

During the production of recombinant proteins in mammalian cell culture, host cell proteases can degrade the target protein, reducing the yield and quality of the final product. news-medical.net AEBSF is an irreversible inhibitor of serine proteases, a common class of enzymes responsible for this degradation. wikipedia.orgsigmaaldrich.comnih.gov It is often added to cell culture media to mitigate this proteolytic activity. nih.govnih.govresearchgate.net The use of AEBSF helps to ensure the integrity of the therapeutic protein throughout the production process. news-medical.netnih.gov

Table 1: Properties and Applications of AEBSF in Cell Culture

| Property | Description | Reference |

|---|---|---|

| Mechanism of Action | Irreversibly inhibits serine proteases such as trypsin, chymotrypsin, plasmin, and thrombin by acylating the active site. | gendepot.com |

| Application | Added to cell culture media to prevent the degradation of recombinant proteins by host cell proteases. | nih.govnih.govresearchgate.net |

| Advantages | Lower toxicity and higher aqueous stability compared to other serine protease inhibitors like PMSF. | gendepot.com |

The addition of AEBSF to cell culture necessitates its removal during the downstream purification process to ensure the safety and purity of the final biopharmaceutical product. news-medical.net Consequently, sensitive analytical methods are required to detect and quantify any residual AEBSF. nih.govnih.gov A reversed-phase liquid chromatography (RPLC) method coupled with UV detection has been developed for this purpose. nih.govnih.govresearchgate.net This method involves the hydrolysis of AEBSF to its more stable derivative, 4-(2-aminoethyl) benzenesulfonic acid (AEBS-OH), which can then be accurately quantified. nih.govnih.gov This ensures that the final drug product is free from process-related impurities. nih.govnih.gov

Table 2: Analytical Method for Residual AEBSF Quantification

| Method | Analyte | Key Features | Limit of Quantification | Reference |

|---|---|---|---|---|

| RPLC-UV | AEBSF and AEBS-OH | Hydrolysis pre-treatment to convert AEBSF to AEBS-OH for simplified and reliable quantification. | 0.5 μM | nih.govnih.gov |

Investigations in Fertility Regulation (Focus on AEBSF and Serine Proteases)

The role of serine proteases in reproductive biology has led to investigations into AEBSF as a potential agent for fertility regulation. nih.gov Research has shown that AEBSF can inhibit the liquefaction of semen by targeting serine proteases responsible for this process. nih.gov This inhibition leads to reduced sperm motility and function. nih.gov Studies in animal models have demonstrated that the application of AEBSF can significantly decrease fecundity. nih.gov These findings suggest that the targeted inhibition of specific serine proteases by compounds like AEBSF could be a viable strategy for the development of novel, non-hormonal contraceptives. nih.gov

Applications in Materials Science and Analytical Chemistry

Surfactant Properties and Emulsification Capabilities

Catalytic Roles in Organic and Inorganic Synthesis

There is currently a lack of scientific literature demonstrating the direct use of 2-Aminoethyl benzenesulfonate (B1194179) as a catalyst in either organic or inorganic synthesis. While the broader class of benzenesulfonic acids can be employed as catalysts in certain reactions, and derivatives of 2-Aminoethyl benzenesulfonate are used as reactants in the synthesis of various compounds, its specific role as a catalyst has not been established in the available research.

Development of Advanced Separation Media

The modification of separation media with benzenesulfonic acid functionalities has shown significant promise in the field of analytical chemistry, particularly in chromatography.

A notable advancement in separation science is the development of benzenesulfonic acid-modified organic polymer monolithic columns for capillary electrochromatography (CEC). nih.govbohrium.com These columns offer a bifunctional separation mode, combining reversed-phase and hydrophilic interaction liquid chromatography (RPLC/HILIC). nih.govbohrium.com

Preparation and Characterization: A styrene-based polymer monolithic column, poly(VBS-co-TAT-co-AHM), was successfully synthesized through in situ polymerization. nih.govbohrium.com The key functional monomer in this preparation is sodium p-styrene sulfonate (VBS), which introduces the benzenesulfonic acid groups into the polymer matrix. nih.govbohrium.com The morphology and successful formation of the monolith have been confirmed using techniques such as scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FT-IR). nih.govbohrium.com

Performance and Applications: The incorporation of the benzenesulfonic acid monomer provides multiple interaction capabilities, including π-π interactions, hydrophilic interactions, and ion-exchange interactions. nih.govbohrium.com This multi-modal functionality allows for the efficient separation of a wide range of compounds, including:

Thiourea compounds

Benzene (B151609) series

Phenol compounds

Aniline compounds

Sulfonamides

The performance of these columns is impressive, with a reported theoretical plate number for N,N'-dimethylthiourea reaching as high as 1.7 × 10⁵ plates/m. nih.gov Furthermore, these benzenesulfonic acid-modified monolithic columns have demonstrated excellent reproducibility and stability, highlighting their potential for routine analytical applications. nih.govbohrium.com

Below is an interactive data table summarizing the classes of compounds separated by the benzenesulfonic acid-modified monolithic column.

| Class of Compound | Separation Mode |

| Thiourea Compounds | RPLC/HILIC |

| Benzene Series | RPLC |

| Phenol Compounds | RPLC |

| Aniline Compounds | RPLC |

| Sulfonamides | RPLC/HILIC |

Bio-Probe Development for Diagnostic and Therapeutic Applications

The direct application of this compound in the development of bio-probes for diagnostic and therapeutic purposes is not extensively documented in current scientific literature. However, a closely related compound, 4-(2-aminoethyl)-benzenesulfonamide, has been utilized in the synthesis of Schiff base derivatives that exhibit inhibitory activity against various carbonic anhydrase isoforms. researchgate.net This suggests a potential, though indirect, role for the broader class of aminoethyl benzenesulfonamide (B165840) derivatives in therapeutic research. These derivatives serve as a scaffold for developing targeted inhibitors, a key aspect of modern drug design. researchgate.net The development of diagnostic and therapeutic probes often involves the labeling of such targeted molecules with radioisotopes to create radiotheranostic agents. nih.gov

Toxicological and Environmental Impact Assessments

Toxicological Profiles and Biological Safety Evaluations (e.g., AEBSF and its Hydrolysis Product)

2-Aminoethyl benzenesulfonate (B1194179) (AEBSF) is recognized as a serine protease inhibitor with lower toxicity compared to other compounds in its class, such as PMSF and DFP. nih.govthomassci.com Animal studies have provided some insight into its toxicological profile, although comprehensive data, particularly for its hydrolysis product, remains limited.

AEBSF Toxicological Data:

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Not Specified | Oral | 2834 mg/kg | fishersci.com |

| LD50 | Mice | Intravenous | 76 mg/kg | fishersci.com |

In preliminary studies, AEBSF was found to be significantly less toxic than other protease inhibitors. For instance, in whole animal experiments involving oral feeding, AEBSF was shown to be 354 times less toxic than DFP and 14 times less toxic than PMSF. fishersci.com Further studies in rabbits indicated an LD50 of 0.4 mg/kg. fishersci.com In cell culture applications, no inhibition of cell viability was observed at concentrations up to 0.25 mM. fishersci.com

AEBSF undergoes hydrolysis, particularly in aqueous solutions with a pH above 7.5, to form its primary degradation product, 4-(2-aminoethyl) benzenesulfonic acid (AEBS-OH). fishersci.comnih.gov While the hydrolysis process is well-documented, specific toxicological studies on AEBS-OH are not extensively available in the public domain. nih.gov Current research highlights the necessity of monitoring both residual AEBSF and its hydrolyzed form in process clearance to ensure product safety, though a human toxicity safety level for either compound has yet to be established.

Environmental Fate, Degradation Pathways, and Persistence in Ecosystems

The environmental fate of 2-Aminoethyl benzenesulfonate is primarily influenced by its hydrolysis and the biodegradability of its resulting components. The stability of AEBSF is pH-dependent, with hydrolysis occurring more rapidly in alkaline conditions. fishersci.com

The primary degradation pathway for AEBSF in aqueous environments is hydrolysis to 4-(2-aminoethyl) benzenesulfonic acid (AEBS-OH). nih.gov This process can be influenced by temperature and pH. Studies on related compounds, such as linear alkylbenzene sulfonates (LAS), indicate that they are generally biodegradable under aerobic conditions. regulations.gov LAS compounds have been shown to have a half-life of approximately 1-3 weeks in soil, which helps prevent their accumulation. However, specific data on the biodegradation rates and pathways of AEBSF and AEBS-OH in various environmental compartments like soil and water are not well-documented in available literature.

The persistence of AEBSF in the environment is expected to be limited by its susceptibility to hydrolysis. However, the persistence of its hydrolysis product, AEBS-OH, and any subsequent degradation products would depend on their biodegradability. Benzenesulfonic acid and its derivatives are generally considered to be susceptible to microbial degradation, though the rate can be influenced by the specific substitutions on the benzene (B151609) ring. nih.gov The presence of the sulfonate group can increase the water solubility of the compound, potentially leading to greater mobility in aquatic systems.

Environmental Fate Considerations for AEBSF and Related Compounds:

| Compound/Class | Key Degradation Process | Environmental Compartment | Persistence/Mobility Notes |

| This compound (AEBSF) | Hydrolysis | Aquatic Systems | Stability is pH-dependent; hydrolyzes to AEBS-OH. |

| Linear Alkylbenzene Sulfonates (LAS) | Aerobic Biodegradation | Soil, Water | Rapid degradation under aerobic conditions; low potential for long-term accumulation. enhesa.com |

| Benzenesulfonic Acids | Microbial Degradation | Not Specified | Generally biodegradable; sulfonate group can increase water solubility and mobility. |

Regulatory Considerations and Environmental Monitoring (e.g., Significant New Activity Review)

Regulatory oversight for chemical substances like this compound is managed by governmental bodies such as the U.S. Environmental Protection Agency (EPA) and Health Canada. These agencies assess the potential risks of new and existing chemicals to human health and the environment.

In Canada, the Canadian Environmental Protection Act, 1999 (CEPA) includes provisions for a "Significant New Activity" (SNAc) review. canada.ca This allows for the assessment of a substance when there is a proposal for a new use or other activity that could significantly alter its exposure to humans or the environment. canada.ca There is no publicly available information to indicate that this compound is currently subject to a SNAc review in Canada.

In the United States, the EPA regulates chemical substances under the Toxic Substances Control Act (TSCA). A search of publicly available EPA databases does not indicate any specific regulatory actions or environmental monitoring programs specifically targeting this compound. epa.gov The safety data sheet for a related compound, 4-(2-Aminoethyl)benzenesulfonamide (B156865), indicates that it is not regulated as a hazardous substance under CERCLA or SARA, and it is not listed as a California Proposition 65 chemical. fishersci.com

Environmental monitoring for benzenesulfonate compounds is generally focused on those used in high volumes, such as linear alkylbenzene sulfonates (LAS), which are major components of detergents. nih.gov Monitoring programs for these compounds exist to track their concentrations in wastewater, surface water, and soil. However, specific environmental monitoring programs for this compound have not been identified in the reviewed literature.

Regulatory and Monitoring Status:

| Jurisdiction/Agency | Regulation/Program | Status for this compound |

| Canada (Health Canada/Environment and Climate Change Canada) | Significant New Activity (SNAc) Review under CEPA | No specific SNAc notice found. |

| United States (EPA) | Toxic Substances Control Act (TSCA) | No specific regulatory actions identified. |

| General | Environmental Monitoring | No specific monitoring programs identified for this compound. |

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-Aminoethyl benzenesulfonate (B1194179) and its derivatives is likely to be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research into the synthesis of sulfonamides provides a roadmap for these advancements.

Key Future Research Areas:

Catalyst-Free and Solvent-Free Reactions: A significant advancement in green chemistry is the development of synthetic methods that eliminate the need for catalysts and hazardous organic solvents. Research has demonstrated the feasibility of synthesizing sulfonamides in aqueous media or even under solvent-free conditions, often with high yields and simple product isolation through filtration researchgate.netrsc.org. Future work will likely focus on adapting these catalyst-free approaches specifically for the synthesis of 2-Aminoethyl benzenesulfonate, potentially utilizing water as a benign reaction medium.

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, aligning perfectly with green chemistry principles nih.gov. The enzymatic synthesis of various organic compounds is a rapidly growing field. Future investigations could explore the use of specific enzymes, such as hydrolases or transaminases, for the stereoselective synthesis of chiral analogues of this compound or for its direct synthesis from bio-based precursors researchgate.net. The development of robust and recyclable immobilized enzymes will be crucial for the industrial viability of such processes.

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. Coupling biocatalysis with flow reactions is an emerging area that could be applied to the synthesis of this compound and its derivatives, enabling a more efficient and sustainable production process researchgate.netbeilstein-journals.org.

Sustainable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks. Research into the production of taurine (B1682933), a structurally related compound, from plant-based raw materials through fermentation is a promising indicator of what may be possible for this compound wacker.comusda.gov. Future research could focus on developing microbial strains or enzymatic pathways capable of producing the necessary precursors for this compound from biomass.

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

| Methodology | Advantages | Challenges | Future Directions for this compound |

| Traditional Synthesis | Well-established procedures | Use of hazardous reagents and solvents, often requires harsh conditions, generation of waste | Optimization of existing routes to minimize waste and energy consumption |

| Catalyst-Free Synthesis | Environmentally benign, simplified workup, reduced cost | May have limitations in substrate scope and reaction kinetics | Development of specific catalyst-free conditions for the synthesis of this compound in water |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources | Enzyme stability and cost, substrate specificity | Screening and engineering of enzymes for the direct and stereoselective synthesis of this compound and its analogues |

| Flow Chemistry | Enhanced safety and control, scalability, potential for automation | Initial setup costs, potential for clogging | Integration of biocatalytic steps into a continuous flow process for efficient and sustainable production |

Rational Design and Synthesis of Advanced Bioactive Analogues

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore found in numerous approved drugs. The future of this compound in medicinal chemistry lies in the rational design and synthesis of novel analogues with enhanced biological activity and target specificity.

Key Future Research Areas:

Carbonic Anhydrase Inhibitors: The sulfonamide group is a key feature of carbonic anhydrase (CA) inhibitors, a class of drugs used to treat glaucoma, epilepsy, and certain types of cancer. Research on Schiff base derivatives of the isomeric 4-(2-aminoethyl)-benzenesulfonamide has shown potent and selective inhibition of tumor-associated CA isoforms IX and XII researchgate.netscielo.br. Future research will likely focus on designing and synthesizing novel derivatives of this compound that can selectively target these cancer-related enzymes, potentially leading to new anticancer agents with improved efficacy and reduced side effects.

Taurine Analogues: this compound can be considered a structural analogue of taurine (2-aminoethanesulfonic acid), an amino acid with a wide range of physiological roles. Taurine derivatives have shown promise as anticonvulsant, anti-alcoholic, and anticancer agents nih.gov. By modifying the structure of this compound, it may be possible to develop novel taurine analogues with improved pharmacokinetic properties and therapeutic potential for neurological and metabolic disorders.

Tubulin Polymerization Inhibitors: Some benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy nih.gov. The flexible aminoethyl side chain of this compound provides a point for chemical modification to explore interactions with the tubulin binding site. The synthesis and evaluation of a library of this compound analogues could lead to the discovery of new anticancer agents with this mechanism of action.

Bioisosteric Replacement: Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. Future research could explore the replacement of the benzene (B151609) ring or the sulfonamide group in this compound with other bioisosteric moieties to fine-tune its biological activity.

In-depth Mechanistic Elucidation of Biological and Catalytic Activities

A thorough understanding of the molecular mechanisms underlying the biological and potential catalytic activities of this compound and its derivatives is crucial for their rational development.

Key Future Research Areas:

Structural Biology of Target Interactions: For bioactive analogues of this compound, such as carbonic anhydrase inhibitors, X-ray crystallography and other structural biology techniques will be essential to elucidate the precise binding modes and interactions with their target enzymes. This information will be invaluable for the structure-based design of more potent and selective inhibitors.

Enzyme Kinetics and Inhibition Studies: Detailed kinetic studies will be necessary to determine the potency and mechanism of inhibition of any newly developed bioactive analogues. This includes determining inhibition constants (Ki) and understanding whether the inhibition is competitive, non-competitive, or uncompetitive.

Exploration of Novel Catalytic Activities: While primarily explored for its biological potential, the unique combination of a sulfonic acid group and an amino group in this compound suggests it could have interesting catalytic properties. For instance, taurine has been investigated as a green bio-organic catalyst for various organic reactions rsc.org. Future research could explore the potential of this compound and its derivatives to catalyze reactions such as aldol (B89426) condensations or Michael additions, particularly in environmentally friendly solvents.

Development of Targeted Therapeutic and Diagnostic Strategies

The versatility of the this compound scaffold lends itself to the development of innovative therapeutic and diagnostic agents with enhanced targeting capabilities.

Key Future Research Areas:

Targeted Drug Delivery: The amino group of this compound provides a convenient handle for conjugation to targeting moieties such as antibodies, peptides, or small molecules that can direct a therapeutic payload to specific cells or tissues. This approach is particularly relevant for the development of targeted cancer therapies, where a potent cytotoxic drug could be selectively delivered to tumor cells, minimizing damage to healthy tissues mdpi.com.

Diagnostic Probes: By attaching a fluorescent dye, a radioactive isotope, or a contrast agent to the this compound scaffold, it may be possible to develop novel diagnostic probes for in vivo imaging. For example, if a derivative shows high affinity and selectivity for a particular cancer-related enzyme, a labeled version of that compound could be used to visualize tumors using techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI) mdpi.com.

Peptide Nucleic Acid (PNA) Analogues: The N-(2-aminoethyl)glycine backbone of peptide nucleic acids (PNAs) is structurally similar to the 2-aminoethyl portion of the compound of interest. PNAs are synthetic DNA mimics with a neutral backbone, leading to strong and specific binding to DNA and RNA mdpi.com. Future research could explore the incorporation of this compound or its derivatives into PNA structures to create novel probes for genetic analysis and diagnostics.

Integration into Green Chemistry and Sustainable Industrial Processes

Beyond its potential in the life sciences, this compound can serve as a valuable building block in the development of sustainable materials and industrial processes.

Key Future Research Areas:

Biodegradable Polymers: There is a growing demand for biodegradable polymers to address the environmental problems caused by plastic waste nih.govmdpi.compatsnap.comgoogle.com. The incorporation of functional groups like sulfonates can enhance the biodegradability and other properties of polymers. Future research could investigate the use of this compound as a monomer or an additive in the synthesis of novel biodegradable polymers with tailored properties for applications in packaging, agriculture, and medicine.

Green Building Blocks: The principles of green chemistry encourage the use of versatile and readily available building blocks for the synthesis of more complex molecules frontiersin.org. As sustainable synthetic routes to this compound are developed, it could become an important platform chemical for the production of a wide range of specialty chemicals, pharmaceuticals, and agrochemicals.

Sustainable Agrochemicals: The sulfonamide functional group is present in some herbicides and fungicides. The development of novel this compound derivatives could lead to new agrochemicals with improved efficacy and a better environmental profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.